molecular formula C17H14N4O2 B15056489 1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid

1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid

Katalognummer: B15056489
Molekulargewicht: 306.32 g/mol
InChI-Schlüssel: MCRMSGAIHGAVTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid is a complex organic compound with a molecular formula of C19H16N4O2 This compound is characterized by its unique structure, which includes a cyclopropyl group, a phenyl group, and a pyrimidinyl group attached to an imidazole ring

Vorbereitungsmethoden

The synthesis of 1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid involves multiple steps, starting with the preparation of the pyrimidine core. The cyclopropyl and phenyl groups are introduced through specific substitution reactions. The imidazole ring is then formed through cyclization reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions .

Analyse Chemischer Reaktionen

1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

    Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of 1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)-1H-imidazole-4-carboxylic acid can be compared with similar compounds such as:

    1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)piperidine-3-carboxylic acid: This compound has a piperidine ring instead of an imidazole ring, leading to different chemical properties and biological activities.

    1-(2-Cyclopropyl-6-phenylpyrimidin-4-yl)pyrrolidin-3-amine:

The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties .

Eigenschaften

Molekularformel

C17H14N4O2

Molekulargewicht

306.32 g/mol

IUPAC-Name

1-(2-cyclopropyl-6-phenylpyrimidin-4-yl)imidazole-4-carboxylic acid

InChI

InChI=1S/C17H14N4O2/c22-17(23)14-9-21(10-18-14)15-8-13(11-4-2-1-3-5-11)19-16(20-15)12-6-7-12/h1-5,8-10,12H,6-7H2,(H,22,23)

InChI-Schlüssel

MCRMSGAIHGAVTE-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C2=NC(=CC(=N2)N3C=C(N=C3)C(=O)O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.